

# Comparative Analysis of Folate Receptor Alpha (FR $\alpha$ ) Targeting Agents

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## Compound of Interest

Compound Name: *Idetrexed trisodium*

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The folate receptor alpha (FR $\alpha$ ), a protein overexpressed in a variety of solid tumors—including over 90% of ovarian and endometrial cancers—while having minimal expression in normal tissues, has emerged as a clinically validated and highly promising target for cancer therapy.<sup>[1]</sup> This differential expression allows for tumor-selective drug delivery, minimizing off-target toxicity. A range of therapeutic modalities have been developed to exploit this target, from small-molecule inhibitors to complex antibody-drug conjugates (ADCs). This guide provides a comparative analysis of Idetrexed, a novel small-molecule inhibitor, against other prominent FR $\alpha$ -targeting agents, with a focus on their mechanisms of action, clinical performance, and experimental methodologies.

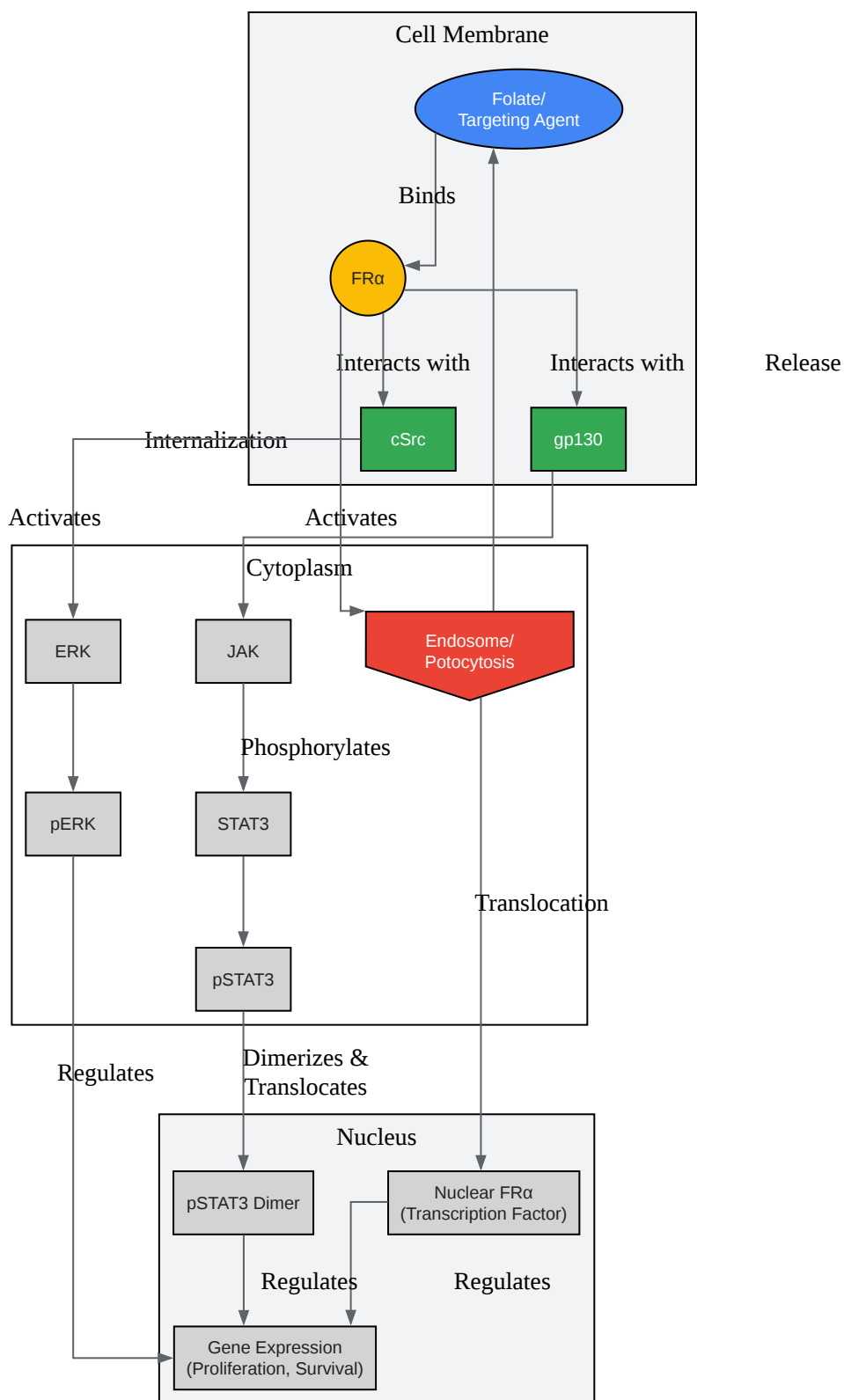
## Overview of FR $\alpha$ -Targeting Agents

The landscape of FR $\alpha$ -targeted therapies is diverse, with each agent employing a unique strategy to induce cancer cell death. The primary agents discussed in this comparison are Idetrexed, the FDA-approved ADC Elahere® (mirvetuximab soravtansine-gynx), and two other clinical-stage ADCs, MORAb-202 and STRO-002.

Feature	Idetrexed (ALT-107)	Elahere® (mirvetuximab soravtansine)	MORAb-202	STRO-002
Drug Class	Small-Molecule Drug Conjugate	Antibody-Drug Conjugate (ADC)	Antibody-Drug Conjugate (ADC)	Antibody-Drug Conjugate (ADC)
Target	Folate Receptor $\alpha$ (FR $\alpha$ )	Folate Receptor $\alpha$ (FR $\alpha$ )	Folate Receptor $\alpha$ (FR $\alpha$ )	Folate Receptor $\alpha$ (FR $\alpha$ )
Mechanism/Payload	Thymidylate Synthase (TS) Inhibition	Microtubule Inhibitor (DM4)	Microtubule Inhibitor (Eribulin)	Tubulin Inhibitor (Hemiasterlin derivative)
Key Clinical Trial	Phase 1 (CCR3941 Study)[1]	Phase 3 (MIRASOL)[2][3]	Phase 1/2 (NCT03386942) [4][5]	Phase 1 (STRO-002-GM1)[6]
Development Status	Phase 2 preparation (2H 2025)[1]	FDA Approved[2][3]	Phase 2[4]	Phase 1[7]

## Mechanisms of Action & Signaling Pathways

FR $\alpha$ 's role in tumorigenesis is multifaceted. Beyond its canonical function of transporting folate into cells, it can act as a signaling molecule, activating oncogenic pathways like JAK/STAT3 and ERK.[7][8][9] Upon internalization, FR $\alpha$  can also translocate to the nucleus and function as a transcription factor, further promoting cancer cell proliferation.[7][8]

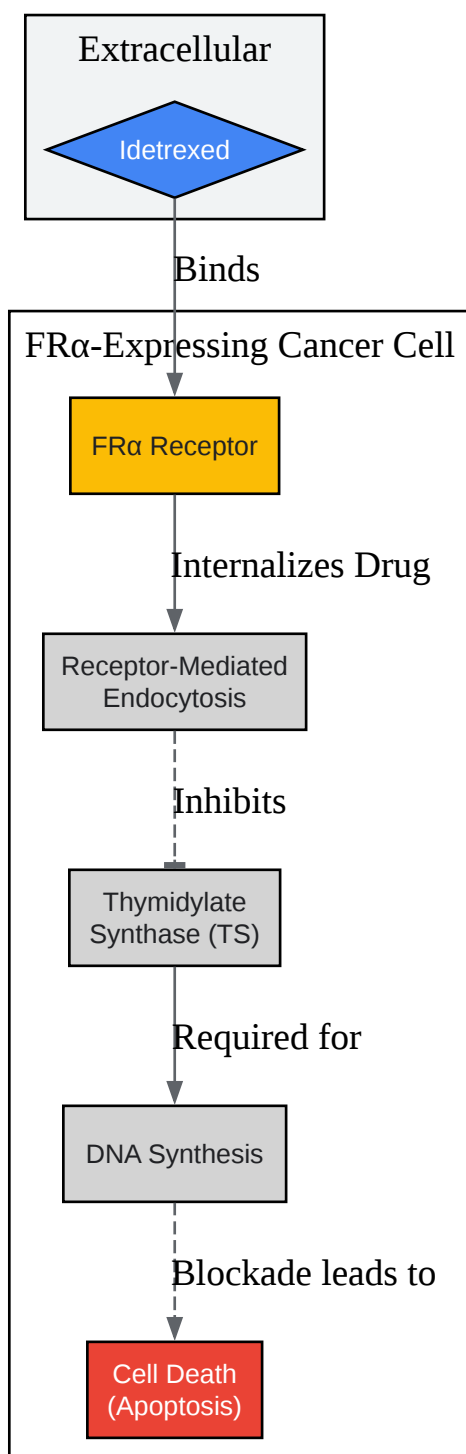


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Folate Receptor Alpha (FRα) Signaling Pathways

## Idetrexed (ALT-107)

Idetrexed is a small-molecule FR $\alpha$ -targeted inhibitor. Its design confers high selectivity for cancer cells overexpressing FR $\alpha$  due to a significantly lower binding affinity for the Reduced Folate Carrier (RFC), which is ubiquitous in normal cells.<sup>[1]</sup> Once internalized by FR $\alpha$ -expressing cancer cells, Idetrexed inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to cell cycle arrest and apoptosis.<sup>[1][10]</sup>



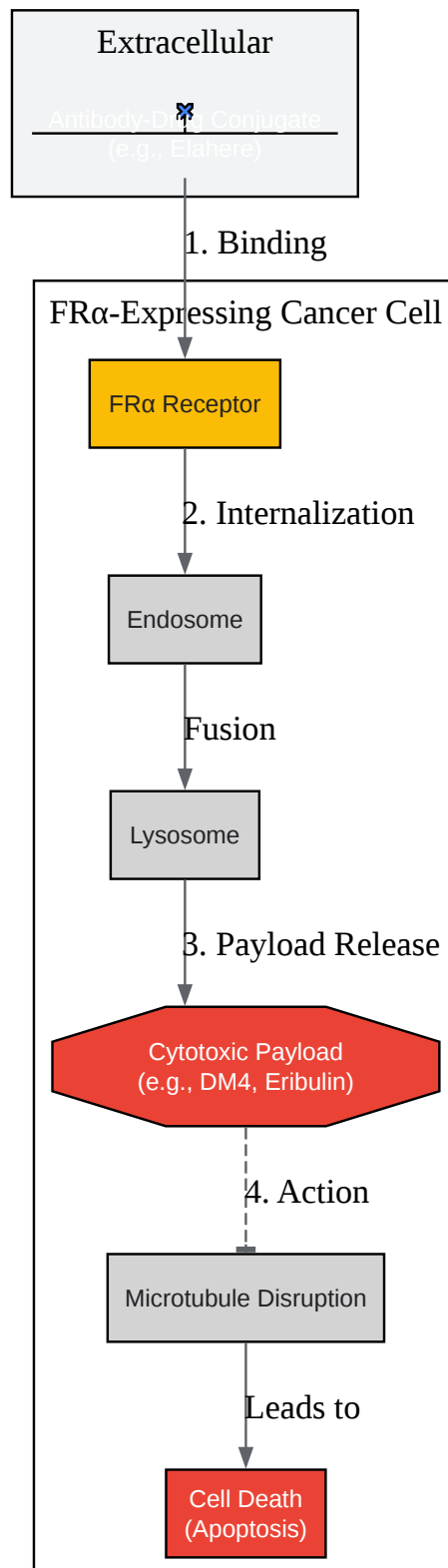
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Mechanism of Action of Idetrexed

## Antibody-Drug Conjugates (ADCs): Elahere®, MORAb-202, STRO-002

ADCs represent a major class of FR $\alpha$ -targeting agents. They consist of a monoclonal antibody that specifically binds to FR $\alpha$ , connected via a linker to a potent cytotoxic payload. This modular design allows for the targeted delivery of chemotherapy directly to the tumor cell, sparing healthy tissue.

- **Binding:** The antibody component of the ADC binds to the FR $\alpha$  on the cancer cell surface. [\[11\]](#)
- **Internalization:** The ADC-FR $\alpha$  complex is internalized by the cell. [\[11\]](#)[\[12\]](#)
- **Payload Release:** Inside the cell, typically within the lysosome, the linker is cleaved, releasing the cytotoxic payload. [\[11\]](#)
- **Cell Death:** The payload exerts its cell-killing effect. For Elahere, MORAb-202, and STRO-002, the payloads are potent tubulin inhibitors that disrupt the microtubule network, leading to cell cycle arrest and apoptosis. [\[4\]](#)[\[6\]](#)[\[12\]](#)



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General Mechanism of Action for FR $\alpha$ -Targeting ADCs

## Clinical Data and Performance

Quantitative data from key clinical trials highlight the performance and safety profiles of these agents.

### Idetrexed - Phase 1 (CCR3941 Study) Data

This study evaluated Idetrexed in patients with solid tumors, with expansion cohorts in high-grade serous ovarian cancer (HGSOC).[1][13]

Parameter	Result
Patient Population	Platinum-resistant HGSOC with moderate-to-high FR $\alpha$ expression (N=25)
Objective Response Rate (ORR)	36% (9 of 25 patients)[1][13]
Key Adverse Events	Favorable safety profile; most AEs were mild and manageable. Notably, no hematologic toxicity or vision-related side effects were reported.[1]

### Elahere® (mirvetuximab soravtansine) - Phase 3 (MIRASOL) Data

The MIRASOL trial was a confirmatory Phase 3 study that led to the full FDA approval of Elahere for FR $\alpha$ -positive, platinum-resistant ovarian cancer.[2][3][5]

Parameter	Elahere® (N=225)	Investigator's Choice Chemotherapy (N=224)
Patient Population	FR $\alpha$ -high, platinum-resistant ovarian cancer (1-3 prior lines of therapy)[5]	FR $\alpha$ -high, platinum-resistant ovarian cancer (1-3 prior lines of therapy)[5]
Objective Response Rate (ORR)	41.9% - 42%[3][4][5]	15.9%[3][5]
Median Duration of Response (DOR)	6.8 - 6.9 months[4][14]	4.5 months[4]
Median Progression-Free Survival (PFS)	5.59 - 5.62 months[5][11]	3.98 months[5][11]
Median Overall Survival (OS)	16.85 months[3][5]	13.34 months[3][5]
Key Grade $\geq$ 3 Adverse Events	Blurred vision, keratopathy, abdominal pain, fatigue, diarrhea, dry eye, nausea, peripheral neuropathy.[5] Lower rates of severe AEs compared to chemotherapy.[2]	-
Boxed Warning	Ocular Toxicity[14]	-

#### Clinical-Stage ADCs:

- MORAb-202: In a Phase 1 expansion in platinum-resistant ovarian cancer, ORRs of 35.4% (at 0.9 mg/kg) and 31.6% (at 1.2 mg/kg) were observed. The most common treatment-emergent adverse event was interstitial lung disease (ILD)/pneumonitis, which was low-grade in most patients.[4][5]
- STRO-002: In a Phase 1 trial in heavily pretreated ovarian cancer patients, an ORR of 24% was reported.[6] The agent was noted for being well-tolerated, with a potential to overcome the ocular toxicity that is a known issue with other ADCs.[3][8]

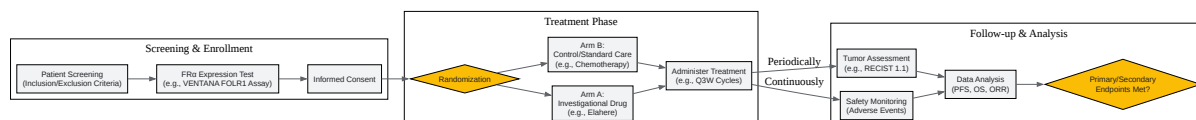
## Experimental Protocols and Workflows

## Protocol: Idetrexed Phase 1b/II IDOL Study (NCT04900673)

- Objective: To evaluate the safety, tolerability, and preliminary efficacy of Idetrexed in combination with the PARP inhibitor olaparib.[10][15]
- Patient Population: Patients with high-grade serous ovarian cancer refractory to conventional treatment, with documented medium to high FR $\alpha$  expression.[10][15]
- Methodology: A dose-escalation (Phase 1b) and dose-expansion (Phase 2a) study. Idetrexed is administered intravenously on days 1 and 15 of each cycle, while olaparib is administered orally twice daily on days 1-7 and 15-21.[10] The study aims to determine the maximum tolerated dose (MTD) of the combination and then assess key efficacy endpoints like ORR and PFS.[15]

## Protocol: Elahere® Phase 3 MIRASOL Study (NCT04209855)

- Objective: To compare the efficacy and safety of mirvetuximab soravtansine versus investigator's choice of single-agent chemotherapy.[5]
- Patient Population: 453 patients with platinum-resistant ovarian cancer whose tumors express high levels of FR $\alpha$ , and who have received one to three prior systemic treatment regimens.[5]
- Methodology: A randomized, open-label, active-controlled Phase 3 trial. Patients were randomized to receive either Elahere (6 mg/kg adjusted ideal body weight) every 3 weeks or investigator's choice of chemotherapy (paclitaxel, pegylated liposomal doxorubicin, or topotecan). The primary endpoint was progression-free survival, with key secondary endpoints including ORR and overall survival.[5][14]



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### Simplified Clinical Trial Experimental Workflow

## Conclusion

The therapeutic landscape for FR $\alpha$ -positive cancers is rapidly evolving, offering new hope for patients with difficult-to-treat malignancies. Elahere has set a new standard of care in platinum-resistant ovarian cancer, demonstrating survival benefits over chemotherapy.[2] Idetrexed presents a compelling alternative with a distinct mechanism of action and a potentially superior safety profile, notably lacking the ocular and hematologic toxicities associated with some ADCs. [1] Meanwhile, next-generation ADCs like MORAb-202 and STRO-002 are exploring different payloads and linker technologies to further optimize the therapeutic window.[4][16] The comparative data suggest that while ADCs have shown significant efficacy, the unique profile of the small-molecule inhibitor Idetrexed warrants its continued development, both as a monotherapy and in combination with other targeted agents like PARP inhibitors.[15] The choice of therapy will increasingly depend on patient-specific factors, including the precise level of FR $\alpha$  expression, prior treatments, and management of potential toxicities.

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